AHR antagonist 1 is classified as a synthetic small molecule designed to inhibit AHR activity. It is part of a broader category of AHR antagonists that includes compounds like CH223191 and 6,2′,4′-trimethoxyflavone. These compounds have been developed to selectively block AHR signaling pathways, thus preventing the receptor from activating target genes involved in carcinogenesis and other pathological processes.
The synthesis of AHR antagonist 1 typically involves multi-step organic synthesis techniques. The general approach includes:
The molecular structure of AHR antagonist 1 is characterized by specific functional groups that confer its antagonistic properties against AHR. While the exact structure may vary based on synthetic modifications, common features include:
Data regarding the molecular weight, melting point, and solubility are critical for understanding its pharmacokinetic properties.
AHR antagonist 1 undergoes several chemical reactions that are significant for its mechanism of action:
The mechanism by which AHR antagonist 1 exerts its effects involves:
AHR antagonist 1 exhibits several key physical and chemical properties:
These properties influence how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
AHR antagonist 1 has several potential applications in scientific research and therapeutics:
The aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family. Its N-terminal region contains the bHLH domain, responsible for DNA binding and nuclear localization signal (NLS) recognition. This domain shares >98% sequence identity between rodents and humans and recognizes xenobiotic response elements (XREs; core sequence 5’-TNGCGTG-3’) in target gene promoters [5] [7]. Adjacent to bHLH are two PAS domains: PAS-A (dimerization interface with ARNT) and PAS-B (primary ligand-binding domain). The C-terminal transactivation domain (TAD) contains variable subregions (P–S–T-rich, acidic, Q-rich) that recruit transcriptional co-regulators and exhibit only 58% homology between mice and humans [5] [8].
The PAS-B domain adopts a conserved α/β fold resembling a "baseball catcher’s mitt": a five-stranded antiparallel β-sheet (Aβ, Bβ, Gβ, Hβ, Iβ) forms the ligand-binding cavity, flanked by α-helices (Cα, Dα, Eα) and a helical connector (Fα) [1] [2] [9]. Key residues lining the cavity (e.g., His^285^, Cys^327^, Ile^332^, Met^334^, Ala^375^, Gln^377^ in mice) determine ligand specificity through hydrophobic interactions and π-π stacking. Mutagenesis studies confirm that substitutions (e.g., A375V in humans) reduce binding affinity for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by sterically shrinking the cavity volume from 201.5 ų (wild-type) to 186.1 ų [4] [5]. The PAS-A domain facilitates heterodimerization with ARNT via conserved hydrophobic residues, forming a stable complex essential for DNA binding [7] [9]. Cryo-EM structures reveal that AHR-ARNT dimerization involves intimate PAS-B:PAS-B interactions distinct from other bHLH-PAS proteins (e.g., HIF-2α) [7] [9].
The TAD’s Q-rich subregion exhibits the highest transactivation potency and significant species divergence. Murine AHR contains extended poly-Q tracts absent in humans, potentially explaining differential transcriptional efficiencies. The TAD recruits coactivators (e.g., p300/CBP, SRC-1) upon XRE binding, initiating chromatin remodeling and gene transcription. Notably, AHR also modulates non-canonical pathways by interacting with RelB or KLF6, enabling target gene regulation without ARNT dimerization [5] [8].
AHR ligand sensitivity varies dramatically across vertebrates due to PAS-B polymorphisms:
Table 1: Key PAS-B Residues Governing Ligand Sensitivity Across Species
Species | Residue 324 | Residue 380 | TCDD Sensitivity | Primary Habitat |
---|---|---|---|---|
Chicken (Ile/Ser) | Ile | Ser | High (EC₅₀: 0.03 nM) | Terrestrial |
Black-footed Albatross | Ile | Ala | Moderate (EC₅₀: 0.08 nM) | Marine |
Common Cormorant | Val | Ala | Low (EC₅₀: 0.36 nM) | Aquatic |
Human | Val | Ala | Low | Terrestrial |
Data derived from in vitro reporter assays and docking simulations [4] [5] [10].
Notably, 56.6% of 113 avian species harbor the moderate-sensitivity IleAla genotype, while only 4.4% retain the high-sensitivity IleSer variant. Waterbirds and raptors (e.g., cormorants, ospreys) predominantly exhibit the Val_Ala genotype, potentially reflecting adaptation to environmental dioxins [10]. Invertebrate AHR homologs (e.g., Drosophila spineless, Caenorhabditis elegans AHR-1) lack dioxin responsiveness but retain roles in neuronal development [2] [3].
Unliganded AHR resides in the cytoplasm as part of a multiprotein complex:
Ligand binding triggers conformational changes that dissociate p23 and expose the NLS. For toxic ligands (e.g., TCDD), this occurs within 30 minutes, while non-toxic ligands (e.g., DHNA) delay nuclear translocation (>60 minutes) due to persistent HSP90-XAP2 binding [6] [9]. Sodium molybdate stabilizes the cytosolic complex by locking HSP90 in a closed state, confirming that chaperone release is ligand-dependent [9].
Table 2: Cytoplasmic Complex Composition by Ligand Type
Component | Toxic Ligands (e.g., TCDD, 3-MC) | Non-Toxic Ligands (e.g., DHNA) |
---|---|---|
HSP90 | Present | Present |
XAP2/AIP | Present | Present |
p23 | Present | Absent |
Nuclear Translocation | Fast (<30 min) | Slow (>60 min) |
Based on affinity chromatography and cellular assays [6].
AHR originated in ancestral eumetazoans >600 million years ago, with homologs in placozoans (Trichoplax), cnidarians (Nematostella), and bilaterians [3]. Non-vertebrate AHRs lack dioxin sensitivity but regulate neurodevelopment:
Vertebrate AHR diverged into multiple paralogs (AHR1, AHR2, AHR3, AHRR) after whole-genome duplications. This expanded its functional repertoire to include:
Ecological pressures drove AHR1 genotype selection in birds: Raptors and waterbirds (Val_Ala genotype) exhibit reduced dioxin sensitivity, likely adapting to environmental pollutants accumulated through carnivorous diets [10].
Key Compounds Mentioned
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